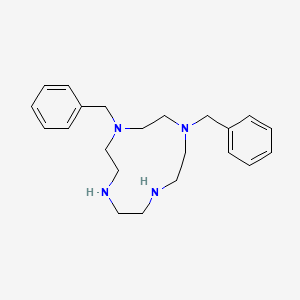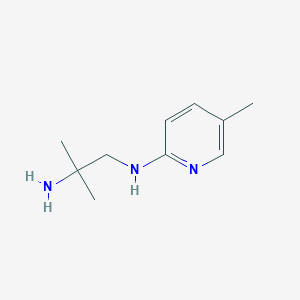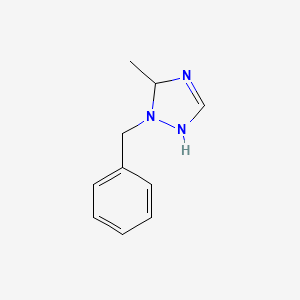![molecular formula C27H37NO B14240860 4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde CAS No. 353289-57-3](/img/structure/B14240860.png)
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde group and a dihexylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde typically involves a multi-step process. One common method includes the reaction of 4-(dihexylamino)benzaldehyde with a suitable ethenylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound .
化学反应分析
Types of Reactions
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for nitration, and halogens like bromine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism of action of 4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s dihexylamino group can interact with various enzymes and receptors, modulating their activity. Additionally, the compound’s ability to undergo electronic transitions makes it useful in applications like fluorescence imaging and photodynamic therapy .
相似化合物的比较
Similar Compounds
4-{2-[4-(Diphenylamino)phenyl]ethenyl}benzaldehyde: Similar structure but with diphenylamino instead of dihexylamino.
4-{2-[4-(Dimethylamino)phenyl]ethenyl}benzaldehyde: Similar structure but with dimethylamino instead of dihexylamino.
Uniqueness
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde is unique due to its dihexylamino group, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and fluorescent probes .
属性
CAS 编号 |
353289-57-3 |
|---|---|
分子式 |
C27H37NO |
分子量 |
391.6 g/mol |
IUPAC 名称 |
4-[2-[4-(dihexylamino)phenyl]ethenyl]benzaldehyde |
InChI |
InChI=1S/C27H37NO/c1-3-5-7-9-21-28(22-10-8-6-4-2)27-19-17-25(18-20-27)12-11-24-13-15-26(23-29)16-14-24/h11-20,23H,3-10,21-22H2,1-2H3 |
InChI 键 |
AMQQROOGESNLMJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)
![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)



![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
